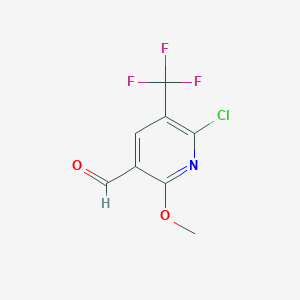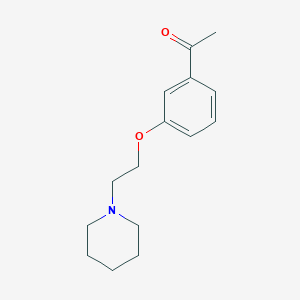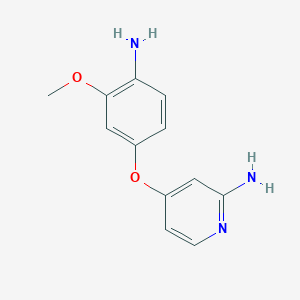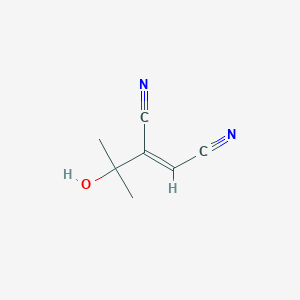![molecular formula C8H4Cl2FN3 B13919523 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 8th positions, respectively, and a methyl group at the 2nd position on the pyrido[4,3-D]pyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are used in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,4-dichloro-5-fluoropyrimidine with 2-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyridopyrimidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridopyrimidine ring.
Reduction Products: Dihydropyridopyrimidines.
科学的研究の応用
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of 4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and protein kinases. The compound binds to the active site of these enzymes, blocking their activity and disrupting essential cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2,4,7-Trichloro-8-fluoropyrido[4,3-D]pyrimidine
- 4,7-Dichloro-2-methylpyrido[4,3-D]pyrimidine
- 8-Fluoro-2-methylpyrido[4,3-D]pyrimidine
Uniqueness
4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its potential therapeutic applications .
特性
分子式 |
C8H4Cl2FN3 |
|---|---|
分子量 |
232.04 g/mol |
IUPAC名 |
4,7-dichloro-8-fluoro-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3/c1-3-13-6-4(7(9)14-3)2-12-8(10)5(6)11/h2H,1H3 |
InChIキー |
IIBDCDSLIMASNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=NC=C2C(=N1)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)


![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)

